molecular formula C11H8O5 B3421344 7-Hydroxycoumarin-4-acetic acid CAS No. 21392-45-0

7-Hydroxycoumarin-4-acetic acid

Cat. No. B3421344
CAS RN: 21392-45-0
M. Wt: 220.18 g/mol
InChI Key: BNHPMQBVNXMPDU-UHFFFAOYSA-N
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Description

7-Hydroxycoumarin-4-acetic acid, also known as Umbelliferone-4-acetic acid, is a compound with the empirical formula C11H8O5 and a molecular weight of 220.18 . It is used for labeling peptides and proteins to give blue fluorescence . It can also be used as a pH-indicator .


Synthesis Analysis

The synthesis of 7-Hydroxycoumarin derivatives has been achieved through the Knoevenagel reaction . The treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine affords novel 8-substituted-7-hydroxy coumarin derivatives .


Molecular Structure Analysis

The molecular structure of 7-Hydroxycoumarin-4-acetic acid is represented by the SMILES string OC(=O)CC1=CC(=O)Oc2cc(O)ccc12 .


Physical And Chemical Properties Analysis

7-Hydroxycoumarin-4-acetic acid is a powder with a melting point of 212 °C (dec.) (lit.) . It is soluble in DMSO and its excitation and emission wavelengths are 360 nm and 450 nm respectively .

Mechanism of Action

While the specific mechanism of action for 7-Hydroxycoumarin-4-acetic acid is not mentioned in the search results, it’s known that 4-hydroxycoumarin drugs inhibit vitamin K epoxide reductase . This might provide some insight into the potential mechanism of action for 7-Hydroxycoumarin-4-acetic acid.

Safety and Hazards

7-Hydroxycoumarin-4-acetic acid is potentially harmful. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

7-Hydroxycoumarin-4-acetic acid has potential applications in the detection of bacteria such as Staphylococcus Aureus . It’s also used as a pH-indicator dye and for labeling peptides and proteins to give blue fluorescence , indicating potential future directions in analytical chemistry and biomedical applications.

properties

IUPAC Name

2-(7-hydroxy-2-oxochromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPMQBVNXMPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943938
Record name (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxycoumarin-4-acetic acid

CAS RN

6950-82-9, 21392-45-0
Record name 7-Hydroxycoumarin-4-acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-4-coumarinylacetic acid
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Record name 6950-82-9
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Record name (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid
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Record name 7-Hydroxycoumarin-4-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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